molecular formula C17H27BClNO2 B6343787 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride CAS No. 2724208-31-3

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride

Cat. No. B6343787
CAS RN: 2724208-31-3
M. Wt: 323.7 g/mol
InChI Key: LPSUXOBYELDMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride” is a chemical compound. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic acid derivative . This group is often used in pharmaceutical and chemical intermediate preparation .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in the compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Borylation Reactions

This compound is used in borylation reactions , where it can add a boron moiety to organic molecules. This is particularly useful in the benzylic C-H bond of alkylbenzenes, where it forms pinacol benzyl boronate in the presence of a palladium catalyst . This reaction is fundamental in creating complex molecules for pharmaceuticals and agrochemicals.

Hydroboration

Hydroboration: is another key application, where the compound is used to add boron across the double bond of alkenes or the triple bond of alkynes. This reaction is catalyzed by transition metals and is a step towards synthesizing various boron-containing organic compounds, which are important intermediates in organic synthesis .

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura cross-coupling reaction, this compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Asymmetric Hydroboration

The compound can be employed in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is crucial in the field of asymmetric synthesis, which aims to create molecules with specific chirality—a key aspect in the development of certain pharmaceuticals.

Material Science

In material science , this compound finds use in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties . These materials can be used in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Synthesis of Conjugated Copolymers

Lastly, it is used in the synthesis of conjugated copolymers . These polymers have a variety of applications due to their conductive properties and are used in the development of electronic materials . The ability to fine-tune the electronic properties of these materials makes them valuable in the field of organic electronics.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19;/h8-11H,5-7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUXOBYELDMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride

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